molecular formula C14H18BN3O2 B598999 3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1201644-45-2

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B598999
CAS No.: 1201644-45-2
M. Wt: 271.127
InChI Key: CNMLBSKRZYXWMK-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features both an imidazole ring and a boronate ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the coupling of an imidazole derivative with a boronate ester derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction that forms carbon-carbon bonds between a boronic acid or ester and a halogenated compound.

    Suzuki-Miyaura Cross-Coupling Reaction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Palladium catalysts, bases like K2CO3, and solvents like DMF or toluene.

Major Products

    Oxidation: N-oxide derivatives of the imidazole ring.

    Reduction: Piperidine derivatives.

    Substitution: Various arylated products depending on the coupling partner.

Scientific Research Applications

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in the development of bioactive compounds that can interact with biological targets.

    Medicine: Research into its potential as a precursor for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In chemical reactions, the boronate ester group can act as a nucleophile in cross-coupling reactions, while the imidazole ring can participate in coordination chemistry with metal ions.

Molecular Targets and Pathways

    Coordination Chemistry: The imidazole ring can coordinate with metal ions, forming complexes that can catalyze various reactions.

    Cross-Coupling Reactions: The boronate ester group can react with halogenated compounds to form new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-imidazol-1-yl)pyridine: Lacks the boronate ester group, limiting its use in cross-coupling reactions.

    5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the imidazole ring, reducing its potential for coordination chemistry.

Uniqueness

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the imidazole ring and the boronate ester group, allowing it to participate in a wide range of chemical reactions and making it a versatile building block in organic synthesis.

Properties

IUPAC Name

3-imidazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-7-12(9-17-8-11)18-6-5-16-10-18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMLBSKRZYXWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729219
Record name 3-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201644-45-2
Record name 3-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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